molecular formula C15H15IO B13319661 [(2-Iodo-1-phenylethoxy)methyl]benzene

[(2-Iodo-1-phenylethoxy)methyl]benzene

Cat. No.: B13319661
M. Wt: 338.18 g/mol
InChI Key: XBQHLPJQKRTHSM-UHFFFAOYSA-N
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Description

[(2-Iodo-1-phenylethoxy)methyl]benzene is an organic compound with the molecular formula C15H15IO. It is a derivative of benzene, where an iodine atom is attached to a phenylethoxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Iodo-1-phenylethoxy)methyl]benzene typically involves the reaction of iodobenzene with phenylethoxy compounds under specific conditions. One common method is the electrophilic aromatic substitution, where the iodine atom is introduced to the benzene ring through a reaction with iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

[(2-Iodo-1-phenylethoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(2-Iodo-1-phenylethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and molecular interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Iodo-1-phenylethoxy)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on other molecules. This interaction can lead to various biochemical and chemical effects, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Iodo-1-phenylethoxy)methyl]benzene is unique due to the presence of both the iodine atom and the phenylethoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific research and industrial applications .

Properties

Molecular Formula

C15H15IO

Molecular Weight

338.18 g/mol

IUPAC Name

(2-iodo-1-phenylethoxy)methylbenzene

InChI

InChI=1S/C15H15IO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

XBQHLPJQKRTHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CI)C2=CC=CC=C2

Origin of Product

United States

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